molecular formula C21H19N3O4S B2938723 ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate CAS No. 536707-00-3

ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate

Cat. No.: B2938723
CAS No.: 536707-00-3
M. Wt: 409.46
InChI Key: HKHAOAYHWWZYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. The compound features a 3-methoxyphenyl substituent at position 3 and a sulfanylacetate ester moiety at position 2.

Properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-9-4-5-10-16(15)22-19(18)20(26)24(21)13-7-6-8-14(11-13)27-2/h4-11,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHAOAYHWWZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with a suitable indole derivative, followed by cyclization to form the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-sulfur bonds. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings Reference
Ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate 4-Fluorophenyl at position 3 C20H16FN3O3S 397.42 Exhibits similar TLR4 modulation potential; fluorinated analogs show enhanced metabolic stability.
2-((5-Dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (47c) Dodecyl chain at position 5 C29H34N3O3S 504.67 Long alkyl chains improve lipophilicity and membrane permeability but reduce aqueous solubility.
N-Cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (48) Propyl chain at position 5; amide C26H29N4O2S 465.60 Amide derivatives demonstrate prolonged half-life in vitro compared to ester analogs.
Perfluorophenyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate (6) Perfluorophenyl ester C21H10F5N3O3S 503.38 Electron-withdrawing perfluorophenyl groups enhance electrophilic reactivity for covalent TLR binding.
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxyphenyl amide C21H16F3N4O3S 461.43 Trifluoromethoxy group increases binding affinity to TLR4 due to hydrophobic interactions.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Aryl Groups: The 3-methoxyphenyl group in the target compound likely confers moderate electron-donating effects, balancing solubility and receptor binding. Ester vs. Amide Linkages: Ester derivatives (e.g., compound 47c ) are prone to hydrolysis in vivo, whereas amide derivatives (e.g., compound 48 ) show improved metabolic resistance, making them more suitable for therapeutic applications.

Alkyl Chain Modifications :

  • Longer alkyl chains (e.g., dodecyl in 47c ) increase lipophilicity, which may improve tissue penetration but compromise aqueous solubility. Shorter chains (e.g., propyl or pentyl in 47a-b ) offer a balance between membrane permeability and solubility.

Electrophilic Reactivity :

  • Perfluorophenyl esters (e.g., compound 6 ) are highly reactive, enabling covalent interactions with TLR4. However, this reactivity may lead to off-target effects compared to the methoxyphenyl variant.

Biological Activity

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidoindole core and a sulfanyl linkage, suggest various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The IUPAC name for the compound is This compound . The molecular formula is C23H22N4O3SC_{23}H_{22}N_4O_3S, and it has a molecular weight of approximately 446.51 g/mol. The structure comprises several functional groups that contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the pyrimidoindole class have shown promising antimicrobial effects against various pathogens. For instance, derivatives of 2-mercaptoquinazolinones have demonstrated significant antibacterial properties .
  • Anticancer Potential : Some studies have reported that related compounds possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anticonvulsant Effects : Certain derivatives have been evaluated for their anticonvulsant properties, showing efficacy in animal models .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways associated with disease processes.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds derived from the pyrimidoindole structure. For example:

  • In vitro Studies : Compounds showed inhibition against Gram-positive and Gram-negative bacteria.
CompoundActivityReference
Pyrimidoindole DerivativeAntibacterial
Quinazolinone DerivativeAntituberculosis

Anticancer Activity

Research has indicated that certain derivatives can inhibit cancer cell proliferation:

  • Cell Line Studies : this compound was tested on various cancer cell lines with notable results in reducing viability.
Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Anticonvulsant Activity

The anticonvulsant potential was evaluated through behavioral studies in animal models:

  • Model : Pentylenetetrazole-induced seizures.
CompoundDose (mg/kg)Efficacy (%)Reference
Ethyl Derivative5070% seizure protection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.